Cas no 136612-95-8 (1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI))

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) structure
136612-95-8 structure
Product Name:1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI)
Numero CAS:136612-95-8
MF:C27H24
MW:348.479467391968
CID:6626854
Update Time:2024-01-15

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI)
    • Inchi: 1S/C27H24/c1-19-10-4-7-13-23(19)22-16-17-26(24-14-8-5-11-20(24)2)27(18-22)25-15-9-6-12-21(25)3/h4-18H,1-3H3
    • Chiave InChI: WVEKRMFWDWCZHP-UHFFFAOYSA-N
    • Sorrisi: C1(C2=CC=C(C3=CC=CC=C3C)C=C2C2=CC=CC=C2C)=CC=CC=C1C

Proprietà sperimentali

  • Densità: 1.043±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 452.5±40.0 °C(Predicted)

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Bis[μ-[1,1,1-trimethyl-N-(trimethylsilyl)silanaminato]]bis[1,1,1-trimethyl-N-(tr… Solvents: Toluene ;  20 °C; 1 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C
Riferimento
Iron-Catalyzed Cyclotrimerization of Terminal Alkynes by Dual Catalyst Activation in the Absence of Reductants
Brenna, Davide; et al, Angewandte Chemie, 2017, 56(29), 8451-8454

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Silicon tetrachloride Catalysts: Dysprosium iodide (DyI2) Solvents: 1,2-Dimethoxyethane ;  3 d, 70 °C
Riferimento
DyI2 initiated mild and highly selective silyl radical-catalyzed cyclotrimerization of terminal alkynes and polymerization of MMA
Zhu, Zhenyu; et al, Chemical Communications (Cambridge, 2006, (19), 2066-2068

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  8 h, 80 °C
Riferimento
A practical ruthenium based catalytic system bearing a switchable selectivity between the dimerization and cyclotrimerization reactions of alkynes
Ozturk, Bengi Ozgun; et al, Applied Catalysis, 2012, 433, 433-434

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: stereoisomer of Di-μ-chlorodichlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl… ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Toluene ;  1 h, 1 atm, 80 °C
Riferimento
A ruthenium-based catalytic system with switchable selectivity between cyclotrimerization and enyne metathesis/Diels-Alder reactions of terminal alkynes
Karabulut, Solmaz; et al, Catalysis Communications, 2013, 41, 12-16

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Zinc ,  1,4-Bis(diphenylphosphino)butane ,  Bis(triphenylphosphine)nickel dichloride Solvents: Acetonitrile ;  7 min, 80 °C
1.2 Solvents: Acetonitrile ;  25 °C; 12 h, 25 °C
Riferimento
Regioselectively switchable alkyne cyclotrimerization catalyzed by a Ni(II)/bidentate P-ligand/Zn system with ZnI2 as an additive
Fan, Jiang-Tao; et al, Organic Chemistry Frontiers, 2022, 9(9), 2357-2367

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Raw materials

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Preparation Products

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited